3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the core piperidine structure. The following is a general outline of the synthetic route:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Aromatic Rings: The aromatic rings are attached through nucleophilic substitution reactions, where the chloro and fluoro substituents are introduced using corresponding halogenated aromatic compounds.
Final Coupling: The final step involves coupling the substituted piperidine with the aromatic ketone through a condensation reaction, often facilitated by catalysts such as palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient processing, and implementing rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
- 3-(2-Fluorophenyl)-1-(3-((4-chlorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
- 3-(2-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
Uniqueness
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is unique due to the specific combination of chloro and fluoro substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2NO3S/c21-18-4-1-5-19(23)17(18)10-11-20(25)24-12-2-3-16(13-24)28(26,27)15-8-6-14(22)7-9-15/h1,4-9,16H,2-3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIEBFRQNXONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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